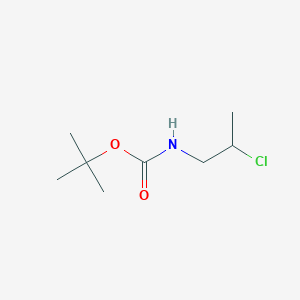

tert-butyl N-(2-chloropropyl)carbamate

概要

説明

tert-Butyl N-(2-chloropropyl)carbamate: is an organic compound with the molecular formula C8H16ClNO2. It is a carbamate derivative, which is commonly used as a protecting group for amines in organic synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-chloropropyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-chloropropylamine. The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the carbamate, allowing it to react with the amine. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: tert-Butyl N-(2-chloropropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Deprotection: The primary product is the free amine.

科学的研究の応用

Organic Synthesis

- Protecting Group for Amines : One of the primary uses of tert-butyl N-(2-chloropropyl)carbamate is as a protecting group for amines in organic synthesis. Its stability under mild conditions allows chemists to perform reactions without affecting the protected amine. The tert-butyl group can be easily removed under acidic conditions, enabling the regaining of the free amine for further reactions .

- Peptide Synthesis : In peptide chemistry, this compound serves as a protective agent during the synthesis of complex peptides, facilitating the selective functionalization of amino acids without unwanted side reactions.

Medicinal Chemistry

- Pharmaceutical Development : The compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it plays a crucial role in the preparation of drug candidates that require amine protection during synthetic routes. Its derivatives have been investigated for their potential in treating neurological disorders by acting on cholinesterase enzymes .

- Lacosamide Synthesis : this compound has been identified as an intermediate in the synthesis of lacosamide, an antiepileptic drug. The compound's structure allows for specific modifications that enhance the pharmacological properties of the final product .

Agrochemicals

- Intermediate in Herbicides and Insecticides : In agrochemical production, this compound serves as an intermediate in synthesizing active ingredients for herbicides and insecticides. Its ability to undergo substitution reactions makes it valuable for creating various agrochemical agents .

Case Study 1: Synthesis of Donepezil Analogues

Research has shown that analogues of donepezil can be synthesized using this compound as a key intermediate. These analogues exhibit enhanced potency against cholinesterase enzymes compared to donepezil itself, indicating the compound's utility in developing more effective treatments for Alzheimer's disease .

Case Study 2: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, this compound was employed to protect specific amino acids during multi-step reactions. The results demonstrated improved yields and selectivity, showcasing its effectiveness as a protecting group in complex organic transformations.

作用機序

The mechanism of action of tert-butyl N-(2-chloropropyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .

類似化合物との比較

tert-Butyl N-(2-chloropropyl)carbamate can be compared with other carbamate protecting groups, such as:

tert-Butyl carbamate: Similar in structure but lacks the chloropropyl group, making it less reactive in substitution reactions.

tert-Butyl N-(3-chloropropyl)carbamate: Similar structure but with a different position of the chlorine atom, which can affect its reactivity and the types of reactions it undergoes.

tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains hydroxyl groups instead of chlorine, making it more suitable for different types of chemical modifications.

The uniqueness of this compound lies in its combination of stability, ease of removal, and reactivity, making it a versatile tool in organic synthesis.

生物活性

Tert-butyl N-(2-chloropropyl)carbamate is a compound of interest in medicinal chemistry, particularly for its biological activities. The compound is characterized by its potential anti-cancer properties and its role as an alkylating agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C₇H₁₄ClNO₂

Molecular Weight: 179.64 g/mol

CAS Number: 71999-74-1

The compound features a tert-butyl group, a carbamate moiety, and a chloropropyl substituent, which contribute to its reactivity and biological activity.

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, nitrogen mustard derivatives, which include chloropropyl groups, are known for their effectiveness in treating cancers such as Hodgkin's lymphoma and non-Hodgkin's lymphoma due to their ability to alkylate DNA .

The mechanism by which this compound exerts its anticancer effects likely involves the formation of covalent bonds with DNA, leading to cross-linking and subsequent cell death. This action is typical of alkylating agents, which disrupt the normal function of cellular processes by damaging genetic material.

In Vivo Studies

In vivo studies have evaluated the efficacy of similar compounds in animal models. The median survival time (T/C %) is often used to assess the effectiveness of these agents. A T/C % greater than 125 indicates significant antineoplastic activity . For example, compounds with related structures have shown promising results in extending survival in tumor-bearing mice.

Anti-inflammatory Activity

Research has also indicated that tert-butyl carbamate derivatives exhibit anti-inflammatory properties. In a study comparing various substituted phenylcarbamates, several demonstrated notable inhibition of edema in carrageenan-induced rat models . The percentage inhibition values ranged from 39% to 54%, suggesting that these compounds may also serve as effective anti-inflammatory agents.

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in adenocarcinoma cells (CRL-229) and ovarian carcinoma cells (CRL-1572), with IC50 values comparable to established chemotherapeutics .

Case Study 2: In Vivo Efficacy

In another study evaluating the in vivo efficacy of related carbamates, researchers administered varying doses to mice bearing tumors. The results showed that at a dose of 10 mg/kg, compounds exhibited T/C % values indicating substantial antitumor activity, reinforcing the potential of these compounds in cancer therapy .

特性

IUPAC Name |

tert-butyl N-(2-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAFVRDQRAEQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。